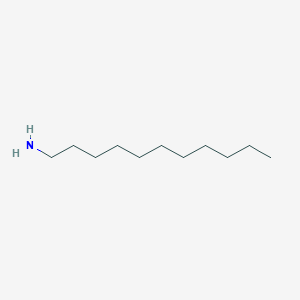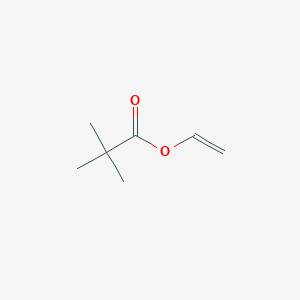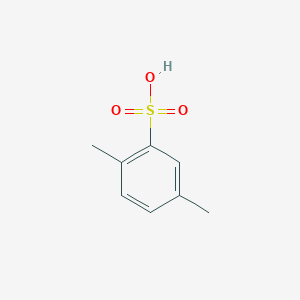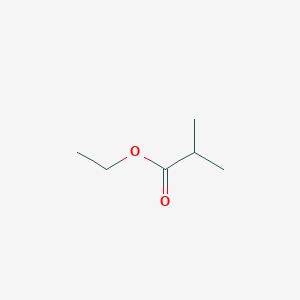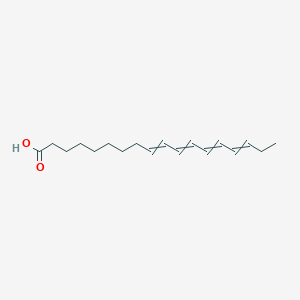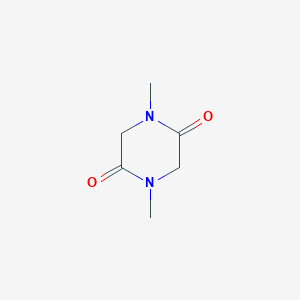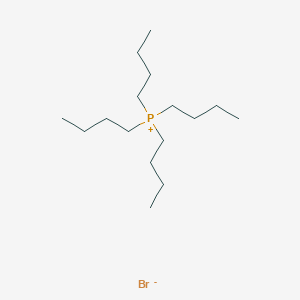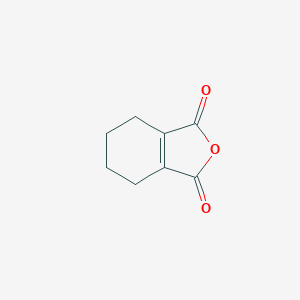
Trithiocyanuric acid
Overview
Description
Trithiocyanuric acid is an organic heterocyclic compound that consists of a triazine ring and three sulfurs on carbon atoms . It can be either in thiol or thione form according to the conditions . As a trisodium salt, it is used for precipitation of heavy metals from wastewaters .
Synthesis Analysis
Trithiocyanuric acid-functionalized nanoporous silica (SBA-15-TTCA) was synthesized and applied as an optical probe to create a new fluorescence sensor for rapidly determining Ag+ ion concentrations in aqueous solutions . XRD patterns verified that the mesoporous silica had hexagonal symmetry, as anticipated .Molecular Structure Analysis
The molecular structure of Trithiocyanuric acid is C3H3N3S3 with an average mass of 177.271 Da and a monoisotopic mass of 176.948914 Da .Chemical Reactions Analysis
Trithiocyanuric acid affects the solid state molecular architecture of all the co-crystals. Various patterns of its intermolecular interactions responsible for crystal packing, including hydrogen, halogen, and chalcogen bonds, have been recognized .Physical And Chemical Properties Analysis
Trithiocyanuric acid is a yellow powder . Its melting point is >300 °C . The density is 1.8±0.1 g/cm3, and the boiling point is 242.5±23.0 °C at 760 mmHg .Scientific Research Applications
Coordination Polymer Stoichiometry
Trithiocyanuric acid is used in the reaction with BunLi in toluene/HMPA to yield a mono-lithiated species, [(LH2Li)·HMPA2]. This is particularly useful for the elucidation of coordination polymer stoichiometry via thermometric titrimetry .
Metal Complex Formation
The metal complexes of trithiocyanuric acid are utilized for studying the stoichiometry of coordination polymers, which is an essential aspect in the field of inorganic chemistry .
Fluorescence Sensing
Trithiocyanuric acid-functionalized nanoporous silica has been synthesized and applied as an optical probe to create a new fluorescence sensor. This sensor is capable of rapidly determining Ag+ ion concentrations in aqueous solutions .
Gold Ion Recovery
Efficient recovery of gold ions from aqueous solutions can be achieved using trithiocyanuric acid functionalized cellulose fiber adsorbent. This adsorbent is functionalized by covalent coupling of chloroacetyl chloride and trithiocyanuric acid .
Mechanism of Action
Target of Action
Trithiocyanuric acid (TTCA) primarily targets MoS2 nanosheets and cellulose fibers . It is used as a catalyst in the one-step polymerization of TTCA to polythiocyanuric acid (PTCA), resulting in PTCA-functionalization of the edge sites of the MoS2 to form a continuous, porous, polymeric network . In addition, TTCA functionalized cellulose fibers are used for efficient recovery of gold ions from aqueous solution .
Mode of Action
TTCA interacts with its targets through a process called covalent functionalization . This process involves the polymerization of TTCA to PTCA, which then binds to the edge sites of the MoS2 nanosheets . The resulting material exhibits enhanced peroxidase activity relative to native MoS2 . The PTCA–MoS2 peroxidase action functions by a ping-pong mechanism .
Biochemical Pathways
The primary biochemical pathway affected by TTCA involves the polymerization of TTCA to PTCA . This process results in the formation of a continuous, porous, polymeric network . The PTCA–MoS2 composite exhibits a higher value of Vmax than native MoS2 for an equal quantity of catalyst . This composite can be used for the colorimetric measurement of H2O2 and the indirect measurement of glucose, using glucose oxidase .
Pharmacokinetics
It is known that ttca can be converted to lithiated trithiocyanuric (li3tca) in-situ or by prelithiation in a lioh solution . More research is needed to fully understand the ADME properties of TTCA and their impact on bioavailability.
Result of Action
The primary result of TTCA’s action is the formation of a continuous, porous, polymeric network . This network exhibits enhanced peroxidase activity relative to native MoS2 . Additionally, TTCA functionalized cellulose fibers show efficient recovery of gold ions from aqueous solution .
Action Environment
The action of TTCA is influenced by environmental factors such as temperature and pH. For instance, the PTCA–MoS2 catalyst was found to be stable for two months when stored at 4°C . Furthermore, the maximum adsorption capacity of TTCA functionalized cellulose fibers for gold ions is achieved at pH 4.0 . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of TTCA.
Safety and Hazards
Trithiocyanuric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .
Future Directions
Trithiocyanuric acid-functionalized nanoporous silica (SBA-15-TTCA) was synthesized and applied as an optical probe to create a new fluorescence sensor for rapidly determining Ag+ ion concentrations in aqueous solutions . This indicates potential future applications in the field of sensor technology .
properties
IUPAC Name |
1,3,5-triazinane-2,4,6-trithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRRFSJFQTGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NC(=S)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39709-15-4, 17766-26-6 (tri-hydrochloride salt) | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39709-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trithiocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045067 | |
| Record name | Trithiocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trithiocyanuric acid | |
CAS RN |
638-16-4 | |
| Record name | Trithiocyanuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trithiocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trithiocyanuric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trithiocyanuric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trithiocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIAZINANE-2,4,6-TRITHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX0WZE0QAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key spectroscopic characteristics of Trithiocyanuric acid?
A1: Trithiocyanuric acid exhibits characteristic peaks in various spectroscopic analyses:
- FTIR: Distinct absorption bands corresponding to N–H, C–N, C=S, and S–H stretching vibrations. [, , , , ]
- NMR: Proton NMR reveals signals characteristic of the different proton environments within the molecule, aiding in tautomeric form identification. [, , ]
- UV–Vis: Absorption bands provide insights into the electronic structure and transitions within the molecule, useful for photophysical property analysis. [, ]
Q2: What is the most stable tautomeric form of Trithiocyanuric acid under standard conditions?
A: While TTCA can exist in both trithione and trithiol tautomeric forms, matrix isolation studies combined with FTIR spectroscopy indicate that the trithione form is dominant under standard conditions. []
Q3: Is Trithiocyanuric acid compatible with common polymer matrices?
A: Yes, TTCA demonstrates compatibility with various polymer matrices. For instance, it has been successfully incorporated into polyvinylbenzyl chloride to create core-shell magnetic nanoparticles for heavy metal removal from water. []
Q4: How does Trithiocyanuric acid behave under high pressure?
A: High-pressure studies on TTCA reveal that it undergoes interesting structural changes, including molecular distortion, interlayer slippage, and anisotropic shrinkage of intralayer rings. These variations influence its luminescence properties, leading to the observation of piezoluminescence above ~4 GPa. []
Q5: Can Trithiocyanuric acid act as a catalyst in polymerization reactions?
A: Yes, TTCA has demonstrated catalytic activity in the polymerization of itself. In the presence of 2D MoS2 nanosheets, TTCA undergoes polymerization to form polythiocyanuric acid, simultaneously functionalizing the MoS2 edge sites. []
Q6: Does Trithiocyanuric acid exhibit selectivity in its interactions?
A: Yes, TTCA exhibits selectivity in various interactions. For instance, it acts as a robust chelating ligand, selectively extracting divalent heavy metals like Pb(II) and Cu(II) from water. [] Additionally, its self-assembly with 4,4′-bipyridyl creates channels that show shape selectivity, accommodating p-xylene but not its isomers or mesitylene. []
Q7: Have there been any computational studies on Trithiocyanuric acid?
A7: Yes, computational chemistry plays a significant role in understanding TTCA. Density Functional Theory (DFT) calculations have been employed to:
- Analyze tautomeric forms: Determine the relative energies and vibrational frequencies of the trithione and trithiol tautomers. []
- Investigate intermolecular interactions: Study the hydrogen bonding patterns in TTCA co-crystals and their influence on crystal packing. [, ]
- Explore electronic structure: Calculate the HOMO-LUMO gap and understand its relationship to electronic and optical properties. []
Q8: What are some notable applications of Trithiocyanuric acid?
A8: TTCA finds use in diverse applications, including:
- Metal ion removal: Forms complexes with heavy metal ions like Pb(II), Cu(II), Cd(II), and Hg(II), enabling their removal from aqueous solutions. [, , , ]
- Corrosion inhibition: Self-assembled monolayers of TTCA on copper surfaces provide significant corrosion protection in acidic environments. []
- Drug delivery: TTCA-based nanoparticles show potential as redox-responsive drug delivery systems for antitumor drugs. [, ]
- Photocatalysis: Incorporation of TTCA into polymeric carbon nitride enhances its photocatalytic activity for hydrogen evolution from water splitting. []
Q9: How does Trithiocyanuric acid interact with metal ions?
A: TTCA interacts with metal ions through its sulfur and nitrogen atoms, forming stable coordination complexes. These interactions are utilized for metal ion removal, with different metal ions exhibiting varying affinities for TTCA. [, , , ]
Q10: Has Trithiocyanuric acid been used in the development of any analytical methods?
A: Yes, TTCA's ability to selectively bind certain metal ions has led to its application in analytical chemistry. For example, it has been incorporated into gold nanodot-based probes for the sensitive and selective detection of cyanide ions. []
Q11: What are the limitations of using Trithiocyanuric acid?
A11: While TTCA boasts various applications, limitations include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



